![molecular formula C11H9ClO2 B2863924 [5-(3-Chlorophenyl)furan-2-yl]methanol CAS No. 40313-65-3](/img/structure/B2863924.png)
[5-(3-Chlorophenyl)furan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[5-(3-Chlorophenyl)furan-2-yl]methanol” is a chemical compound that belongs to the class of furans . It is used in research and has a CAS number of 40313-65-3 .
Synthesis Analysis
The synthesis of this compound can be achieved through a Grignard reaction of furan-2,5-dicarbaldehyde (DFF) with (4-chlorophenyl)magnesium bromide . The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures .Molecular Structure Analysis
The molecular formula of “[5-(3-Chlorophenyl)furan-2-yl]methanol” is C11H9ClO2 . The molecular weight is 208.64 g/mol .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be reduced with sodium tetrahydroborate in ethanol at 0 - 25℃ .Physical And Chemical Properties Analysis
“[5-(3-Chlorophenyl)furan-2-yl]methanol” is a solid compound . It has a density of 1.3±0.1 g/cm3, a boiling point of 354.7±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Pharmacology: Antimicrobial Agents
[5-(3-Chlorophenyl)furan-2-yl]methanol: has been explored for its potential use in developing new antimicrobial agents. The furan ring, a common motif in pharmacologically active compounds, can be modified to enhance the antibacterial activity against various strains, including resistant ones . This compound could serve as a precursor in synthesizing novel derivatives with improved efficacy and safety profiles for treating infections.
Organic Synthesis: Building Blocks
In organic synthesis, [5-(3-Chlorophenyl)furan-2-yl]methanol is valuable as a building block for constructing more complex molecules. Its furan ring can undergo various reactions, such as Diels-Alder additions, to create new compounds with potential applications in medicinal chemistry and materials science .
Materials Science: Polymer Synthesis
The furan moiety within [5-(3-Chlorophenyl)furan-2-yl]methanol is of interest in materials science for synthesizing furan-based polymers. These polymers have applications in creating environmentally friendly materials, coatings, and resins due to their potential biodegradability and sustainability .
Analytical Chemistry: Reference Standards
In analytical chemistry, [5-(3-Chlorophenyl)furan-2-yl]methanol can be used as a reference standard. It helps in the calibration of analytical instruments and ensures the accuracy of analytical methods, which is crucial for quality control in pharmaceuticals and other chemical products .
Biochemistry: Enzyme Inhibition
Research in biochemistry has investigated the use of furan derivatives, including [5-(3-Chlorophenyl)furan-2-yl]methanol , as enzyme inhibitors. These compounds can modulate the activity of specific enzymes, leading to potential therapeutic applications for diseases where enzyme regulation is a factor .
Environmental Science: Biodegradation Studies
The biodegradability of furan compounds makes [5-(3-Chlorophenyl)furan-2-yl]methanol a candidate for environmental science studies. Researchers can explore its degradation pathways and products, contributing to the understanding of how such compounds interact with and impact the environment .
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for [5-(3-Chlorophenyl)furan-2-yl]methanol.
Mode of Action
It is known that similar compounds interact with their targets, causing changes that lead to various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect multiple pathways .
Result of Action
One of the similar compounds demonstrated significant anticancer activity , suggesting that [5-(3-Chlorophenyl)furan-2-yl]methanol might have similar effects.
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
[5-(3-chlorophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-6,13H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIJYKYXECJDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40313-65-3 |
Source


|
| Record name | (5-(3-CHLOROPHENYL)-2-FURYL)METHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

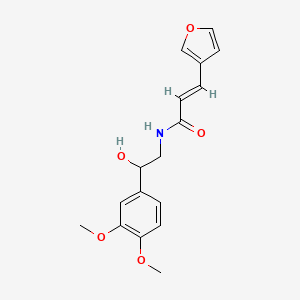
![Tert-butyl 4-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]piperazine-1-carboxylate](/img/structure/B2863845.png)
![2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione](/img/structure/B2863846.png)
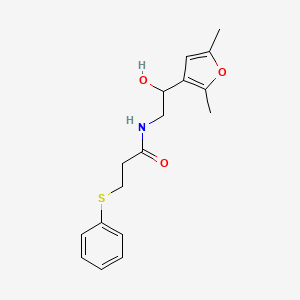
![2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid](/img/structure/B2863849.png)
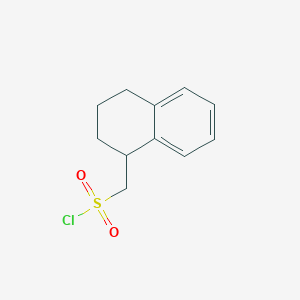
![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2863851.png)
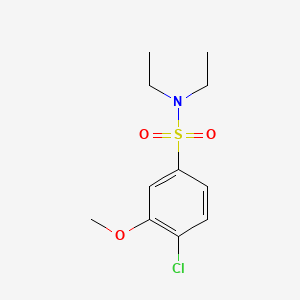
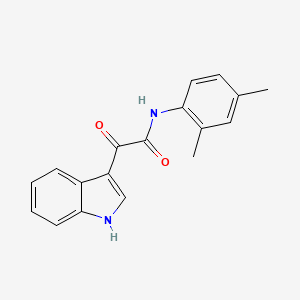
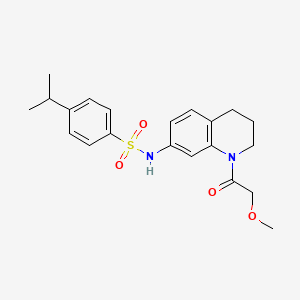
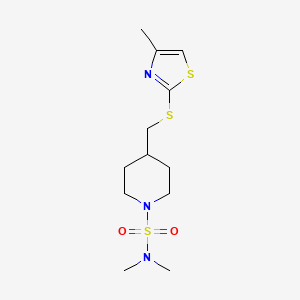
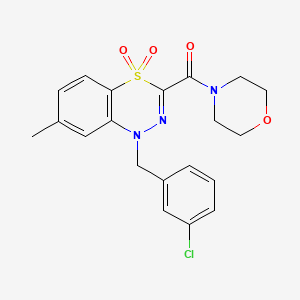
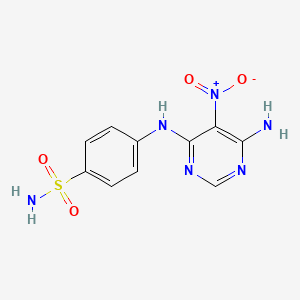
![4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2863864.png)